molecular formula C16H14N4O4 B3132505 (2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid CAS No. 36977-07-8

(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid

Cat. No.: B3132505
CAS No.: 36977-07-8
M. Wt: 326.31 g/mol
InChI Key: NSZFRCBGVBRVRS-ZDUSSCGKSA-N
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Description

The compound (2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid is a chiral amino acid derivative based on the L-tryptophan backbone. Its structure features a 3-nitro-2-pyridinylamino substituent at the C2 position of the propanoic acid chain. The nitro group (-NO₂) on the pyridine ring introduces strong electron-withdrawing effects, which may influence electronic distribution, hydrogen-bonding capacity, and interactions with biological targets. The indole moiety contributes to aromatic stacking interactions, while the carboxylic acid group enhances solubility in polar environments.

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(3-nitropyridin-2-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-16(22)13(19-15-14(20(23)24)6-3-7-17-15)8-10-9-18-12-5-2-1-4-11(10)12/h1-7,9,13,18H,8H2,(H,17,19)(H,21,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZFRCBGVBRVRS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292014
Record name N-(3-Nitro-2-pyridinyl)-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36977-07-8
Record name N-(3-Nitro-2-pyridinyl)-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36977-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Nitro-2-pyridinyl)-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid typically involves multi-step organic reactions. One common approach is to start with the indole ring, which can be synthesized through the Fischer indole synthesis. The nitro-substituted pyridine ring can be introduced via nitration reactions. The final step involves coupling the indole and pyridine rings through an amide bond formation, often using reagents like carbodiimides under mild conditions to preserve the stereochemistry of the amino acid backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indoxyl derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. The nitro group can participate in redox reactions, potentially altering the activity of redox-sensitive enzymes. The amino acid backbone ensures that the compound can be recognized and transported by amino acid transporters in biological systems.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitro Group vs. Chloro/Thioxothiazolidinone: The nitro group in the target compound provides stronger electron-withdrawing effects compared to the chloro group in Cl-NQTrp () or the thioxothiazolidinone in Compound 13h (). This may increase the acidity of the adjacent amino proton, enhancing hydrogen-bond donor capacity .
  • Aromatic Systems: The 3-nitro-2-pyridinyl group in the target compound offers a planar aromatic system distinct from the bicyclic naphthoquinone in Cl-NQTrp or the fused pyrazole-thiazolidinone in Compound 13h. These differences influence π-π stacking and target binding selectivity.

Solubility and Bioavailability

  • Polarity : The nitro and carboxylic acid groups in the target compound confer higher polarity compared to fatty acid derivatives () or fluorophenyl analogs (). This may limit blood-brain barrier penetration but improve aqueous solubility .
  • Lipophilicity : Long-chain fatty acid substitutions () drastically increase logP values, favoring passive diffusion across membranes, whereas the target compound’s nitro-pyridine group balances moderate lipophilicity with polar interactions .

Binding Interactions

  • Hydrogen Bonding : The nitro group in the target compound may act as a hydrogen-bond acceptor, similar to the carbonyl groups in DC5977–0726 (), which forms four hydrogen bonds with Asp164, Arg166, Glu167, and Tyr268 in docking studies .

Biological Activity

(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid is a complex organic compound notable for its unique structural features, including an indole ring and a nitro-substituted pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemical research.

Chemical Structure and Properties

The chemical formula for this compound is C16H14N4O4C_{16}H_{14}N_{4}O_{4}, and it has a molecular weight of 342.31 g/mol. The presence of the indole structure allows for interactions with various biological targets, while the nitro group may participate in redox reactions, influencing the compound's biological activity.

The mechanism of action involves the compound's interaction with specific biological macromolecules such as proteins and nucleic acids. The indole moiety can mimic tryptophan, facilitating binding to tryptophan-binding sites on proteins. The nitro group can engage in redox reactions, potentially modulating the activity of redox-sensitive enzymes. Additionally, the amino acid backbone enhances recognition by amino acid transporters within biological systems.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, indole derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Compounds with similar structural motifs have shown varying degrees of HDAC inhibition, suggesting that this compound may also exhibit such properties .

Enzyme Inhibition Studies

In biochemical assays, compounds featuring the indole and pyridine structures have been reported as inhibitors of various enzymes. For example, tryptophan-based sulfonamides have demonstrated inhibitory activity against TNF-α converting enzyme (TACE) and acetohydroxy acid synthase (AHAS) . The potential for this compound to inhibit similar pathways warrants further investigation.

Case Studies

A comparative analysis of related compounds indicates that variations in substituents significantly affect biological activity. For example, modifications to the nitro group or the amino acid backbone can alter potency against specific targets. A study on azumamides revealed that certain structural analogs exhibited potent inhibition against HDAC isoforms, with IC50 values ranging from 14 nM to 67 nM . These findings suggest that structural optimization could enhance the therapeutic potential of this compound.

Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityIC50 Values
This compoundIndole + Nitro-PyridinePotential HDAC InhibitorTBD
Azumamide CIndole + Carboxylic AcidHDAC Inhibitor14 nM
Azumamide EIndole + Carboxylic AcidHDAC Inhibitor67 nM

TBD : To be determined through further studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid
Reactant of Route 2
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(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid

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